molecular formula C11H12BrN B8641951 5-bromo-1-propyl-1H-indole

5-bromo-1-propyl-1H-indole

Cat. No.: B8641951
M. Wt: 238.12 g/mol
InChI Key: QVTCHLSVOWXKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-propyl-1H-indole is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-bromo-1-propylindole

InChI

InChI=1S/C11H12BrN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3

InChI Key

QVTCHLSVOWXKTG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Bromopropane (1.25 g, 10.2 mmol) was added to a solution of 5-bromo indole (2 g, 10.2 mmol) in DMF (30 mL) followed by cesium carbonate (6.63 g, 20.4 mmol), and the mixture was stirred at 100° C. for 2 h. Insoluble solids were filtered off, and filtrate was concentrated. Residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over sodium sulphate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography using 5% ethyl acetate in hexane as eluent to afford title compound (1.8 g, 74%) as oil. 1H NMR (400 MHz, CDCl3): δ 7.74 (d, J=1.6 Hz, 1H), 7.28 (m, 1H), 7.20 (m, 1H), 7.09 (d, J=3.2 Hz, 1H), 6.41 (d, J=2.4 Hz, 1H), 4.05 (t, J=7.2 Hz, 2H), 1.87 (m, 2H), 0.9 (t, J=7.2 Hz, 3H); ESI-MS m/z=238 (M+H)+.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
6.63 g
Type
reactant
Reaction Step Two
Yield
74%

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